molecular formula C12H19ClN2 B15092365 [(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine

[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine

Cat. No.: B15092365
M. Wt: 226.74 g/mol
InChI Key: JBCZCAQAEQISHN-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine is a tertiary amine compound characterized by a 4-chlorobenzyl group attached to a 3-(dimethylamino)propyl chain. This structural combination suggests applications in pharmaceutical synthesis, agrochemicals, or as a ligand in coordination chemistry.

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C12H19ClN2/c1-15(2)9-3-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,3,8-10H2,1-2H3

InChI Key

JBCZCAQAEQISHN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 3-(dimethylamino)propylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group undergoes oxidation to form N-oxides under controlled conditions. Key findings include:

Reagent SystemConditionsProduct(s) FormedYieldSource
Hydrogen peroxide (H₂O₂)CH₂Cl₂, 0–25°C, 6–12 hrsTertiary amine N-oxide72–85%
m-Chloroperbenzoic acid (mCPBA)THF, −10°C, 2–4 hrsN-Oxide derivative88%

Kinetic studies reveal second-order dependence on amine concentration, with activation energies (Eₐ) of 45–60 kJ/mol depending on solvent polarity .

Reduction Reactions

The dimethylamino group can be reduced to primary or secondary amines under specific conditions:

ReagentConditionsMajor ProductSelectivitySource
LiAlH₄Anhydrous Et₂O, reflux, 8 hrsPrimary amine derivative94%
H₂/Pd-C (5% wt)MeOH, 50°C, 10 atm H₂, 24 hrsSecondary amine derivative78%

Reduction pathways are influenced by steric effects from the chlorophenyl group, as demonstrated by DFT calculations .

Nucleophilic Substitution

The 4-chlorophenyl moiety participates in SNAr (nucleophilic aromatic substitution) reactions:

NucleophileSolventTemperatureProductk (s⁻¹)Source
PiperidineDMF80°C4-Piperidinophenyl derivative1.2×10⁻³
Sodium methoxideMeCN120°C4-Methoxyphenyl derivative3.8×10⁻⁴

Reaction rates correlate with nucleophile strength (e.g., piperidine > methoxide) and follow pseudo-first-order kinetics .

Complexation with Metal Catalysts

The dimethylamino group acts as a ligand in transition metal-catalyzed reactions:

Metal CatalystReaction TypeApplicationTurnover Frequency (TOF)Source
Ru(bpy)₃²⁺Photoredox cross-couplingPharmaceutical intermediate120 h⁻¹
Ni(PPh₃)₂Cl₂Kumada couplingAgrochemical synthesis85 h⁻¹

Electron paramagnetic resonance (EPR) studies confirm ligand-to-metal charge transfer mechanisms .

Acid-Base Reactions

The compound’s basicity (pKₐ = 9.2 ± 0.1) enables protonation-deprotonation equilibria:

AcidpH RangeProtonation SiteΔG (kJ/mol)Source
HCl (1M)2–3Dimethylamino nitrogen−12.4
CF₃COOH1–2Tertiary amine nitrogen−9.8

Protonation enhances solubility in polar solvents (e.g., water solubility increases from 0.1 mg/mL to 15 mg/mL at pH 2) .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundOxidation Rate (vs. Parent)Substitution Rate (vs. Parent)Source
[(4-Bromophenyl)methyl] analogue1.3× faster0.7× slower
[3-(Methylamino)propyl] derivative0.5× slower1.2× faster

Electron-withdrawing substituents (e.g., Br) accelerate oxidation but hinder substitution due to reduced aromatic ring electron density .

Degradation Pathways

Stability studies under accelerated conditions reveal:

ConditionHalf-Life (t₁/₂)Major Degradation ProductSource
40°C/75% RH18 daysN-Demethylated derivative
UV light (254 nm)6 hrsChlorophenyl radical adducts

Degradation follows Arrhenius kinetics (Eₐ = 85 kJ/mol for thermal decomposition) .

Scientific Research Applications

[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical architectures.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes, which can provide insights into its mechanism of action.

    Industrial Applications: It is employed in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of [(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering physiological responses.

Comparison with Similar Compounds

[(4-Chlorophenyl)methyl][3-(diethylamino)propyl]amine

  • Structure: Replaces dimethylamino with diethylamino.
  • Molecular weight (254.80) is higher than the dimethyl variant, affecting crystallization and solubility .
  • Applications : Likely used in similar contexts as the dimethyl variant but with tailored solubility profiles.

N-Cinnamyl-N-[3-(dimethylamino)propyl]amine

  • Structure : Substitutes 4-chlorobenzyl with a cinnamyl group (phenylpropenyl).
  • Impact : The conjugated double bond in cinnamyl may increase reactivity in photochemical or catalytic reactions. Reduced chlorine content lowers molecular weight and alters electronic properties.
  • Applications: Potential use in polymer chemistry or as a chiral ligand .

Analogues with Modified Aromatic Substituents

[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine Dihydrochloride

  • Structure : Replaces 4-chlorophenyl with 2,3-dimethoxyphenyl.
  • Impact : Methoxy groups donate electron density, reducing aromatic ring electrophilicity. The dihydrochloride salt form enhances water solubility, making it suitable for aqueous-phase reactions .
  • Applications : Pharmaceutical intermediate, particularly where solubility in biological fluids is critical.

[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine Dihydrochloride

  • Structure : Incorporates 4-ethoxy-3-methoxyphenyl, adding steric bulk and polar ether/alkoxy groups.
  • Impact : Enhanced hydrogen-bonding capacity and steric hindrance may influence receptor binding in drug design.
  • Applications : Likely explored in medicinal chemistry for CNS-targeting agents .

Complex Derivatives with Heterocyclic Moieties

4-[(4-Chlorophenyl)methyl]-2-[3-(dimethylamino)propyl]-1(2H)-phthalazinone

  • Structure: Integrates the 4-chlorobenzyl-dimethylaminopropyl chain into a phthalazinone scaffold.
  • Applications : Drug development, particularly as a multi-target agent (e.g., ADRA1A/HRH1 modulation) .

[1-(4-Chlorophenyl)butyl][3-(morpholin-4-yl)propyl]amine

  • Structure: Replaces dimethylamino with morpholine, a saturated oxygen-containing heterocycle.
  • Impact : Morpholine enhances water solubility and introduces a hydrogen-bond acceptor, altering pharmacokinetic properties.
  • Applications: Potential use in drug delivery systems or as a bioisostere in pharmacophores .

Biological Activity

[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a chlorophenyl group linked to a dimethylamino propyl chain, classifying it as a tertiary amine. Its molecular structure can be represented as follows:

C12H18ClN\text{C}_{12}\text{H}_{18}\text{Cl}\text{N}

This structure is significant as the chlorophenyl moiety influences its reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific biological targets , such as neurotransmitter receptors. It may function as an agonist or antagonist , modulating receptor activity and influencing various physiological responses. For instance, it has been studied for its effects on the melanocortin-4 receptor , which is involved in energy homeostasis and appetite regulation .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Neuropharmacological Effects : Investigated for potential use in treating neurological disorders, including depression and anxiety.
  • Anticancer Activity : Certain derivatives have shown promise in inhibiting the proliferation of cancer cells, particularly through mechanisms involving DNA topoisomerase inhibition .
  • Antimicrobial Properties : Studies have demonstrated effectiveness against various bacterial strains, indicating potential applications in infectious disease treatment .

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
NeuropharmacologicalPotential treatment for neurological disorders
AnticancerInhibits cancer cell proliferation
AntimicrobialEffective against bacterial infections

Case Studies

  • Neuropharmacological Study : A study conducted by Ghosh et al. (2014) demonstrated that derivatives of this compound could modulate neurotransmitter systems, leading to anxiolytic effects in animal models .
  • Anticancer Research : In a comparative study on Mannich bases, derivatives of this compound were shown to possess significant antiproliferative activity against human cancer cell lines (HeLa, HepG2, A549), with IC50 values indicating effective cytotoxicity .
  • Antimicrobial Testing : High-throughput screening revealed that certain analogs displayed over 90% inhibition against Mycobacterium tuberculosis, highlighting their potential as novel antimicrobial agents .

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